7-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione
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Overview
Description
7-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with hydrazides in the presence of a suitable solvent and catalyst . The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
7-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base and are conducted at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazolopyrazine scaffold .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, such as c-Met and VEGFR-2, by binding to their active sites and blocking their activity . This inhibition can lead to the suppression of cancer cell proliferation and angiogenesis .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Fluconazole: A triazole-containing antifungal drug that shares some structural similarities with triazolopyrazines.
Voriconazole: Another triazole-based antifungal agent with a similar mechanism of action.
Uniqueness
7-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other triazolopyrazine derivatives . Its ability to inhibit multiple kinases simultaneously makes it a promising candidate for the development of multi-targeted therapies .
Properties
Molecular Formula |
C12H10N4O3 |
---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
7-(2-methoxyphenyl)-2H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
InChI |
InChI=1S/C12H10N4O3/c1-19-9-5-3-2-4-8(9)15-6-7-16-10(11(15)17)13-14-12(16)18/h2-7H,1H3,(H,14,18) |
InChI Key |
YHSMJCWZBCGYLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN3C(=NNC3=O)C2=O |
Origin of Product |
United States |
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